7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzoxadiazole ring substituted with chloro, nitro, and pyrrolidinyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with pyrrolidine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typically used.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoxadiazole derivatives.
Reduction: 7-Chloro-4-amino-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole.
Oxidation: N-oxide derivatives of the pyrrolidinyl group.
Scientific Research Applications
7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting amines and amino acids due to its high sensitivity and selectivity.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can bind to proteins and enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): A closely related compound used as a fluorescent labeling reagent.
4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ): Another derivative used for similar applications in fluorescence studies.
Uniqueness
7-Chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole is unique due to the presence of the pyrrolidinyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other benzoxadiazole derivatives and contributes to its versatility in various research fields.
Properties
IUPAC Name |
7-chloro-4-nitro-5-pyrrolidin-1-yl-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O3/c11-6-5-7(14-3-1-2-4-14)10(15(16)17)9-8(6)12-18-13-9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBAGRZSWCICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.